molecular formula C22H24N2O5 B394208 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394208
M. Wt: 396.4g/mol
InChI Key: CDZQFMHVSUOZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzyloxy group, and a methoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the condensation of a benzyloxy-substituted benzaldehyde with a pyrimidine derivative under acidic conditions. The reaction is followed by esterification with methoxyethanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the methoxyethyl ester, benzyloxy group, and pyrimidine ring in 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides distinct chemical properties and biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4g/mol

IUPAC Name

2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O5/c1-15-19(21(25)28-13-12-27-2)20(24-22(26)23-15)17-10-6-7-11-18(17)29-14-16-8-4-3-5-9-16/h3-11,20H,12-14H2,1-2H3,(H2,23,24,26)

InChI Key

CDZQFMHVSUOZJN-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCOC

Origin of Product

United States

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